6-(Oxan-4-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide
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Overview
Description
6-(Oxan-4-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is a chemical compound characterized by its unique structure, which includes an oxan-4-yl group, a trifluoromethylphenyl group, and a pyrimidine-4-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Oxan-4-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the oxan-4-yl group and the trifluoromethylphenyl group. These groups are then coupled with the pyrimidine-4-carboxamide core through a series of reactions, including nucleophilic substitution and amide bond formation.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted pyrimidines and phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological research, aiding in the study of enzyme mechanisms and cellular processes.
Medicine: The compound has potential therapeutic applications, including the treatment of inflammatory diseases and cancer.
Industry: It is utilized in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism may vary depending on the application, but it generally involves binding to active sites and altering biochemical processes.
Comparison with Similar Compounds
4-(Trifluoromethyl)phenylpyrimidine-4-carboxamide: Lacks the oxan-4-yl group.
6-(Oxan-4-yl)pyrimidine-4-carboxamide: Lacks the trifluoromethyl group.
N-[4-(Trifluoromethyl)phenyl]pyrimidine-4-carboxamide: Lacks the oxan-4-yl group.
Uniqueness: 6-(Oxan-4-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is unique due to the presence of both the oxan-4-yl and trifluoromethyl groups, which contribute to its distinct chemical properties and biological activities.
This compound represents a valuable addition to the field of chemical research, with promising applications across various domains. Its unique structure and versatile reactivity make it an important subject of study for scientists and researchers alike.
Properties
IUPAC Name |
6-(oxan-4-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2/c18-17(19,20)12-1-3-13(4-2-12)23-16(24)15-9-14(21-10-22-15)11-5-7-25-8-6-11/h1-4,9-11H,5-8H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAIENGGJIQKEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=NC=N2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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